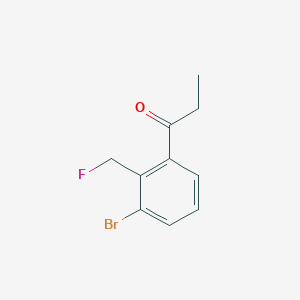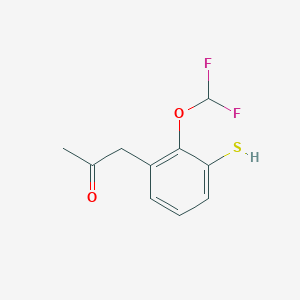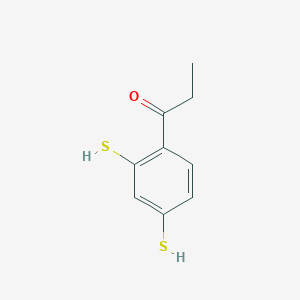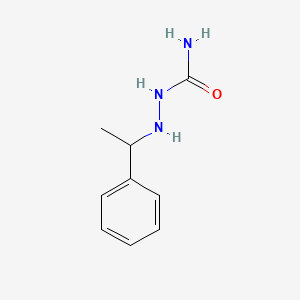
1-(alpha-Methylbenzyl)semicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(alpha-Methylbenzyl)semicarbazide is a chemical compound that belongs to the semicarbazide family. Semicarbazides are known for their wide range of applications in organic synthesis, drug discovery, and agrochemistry . This compound is characterized by the presence of a semicarbazide group attached to an alpha-methylbenzyl moiety, making it a valuable intermediate in various chemical reactions and industrial processes.
Métodos De Preparación
The synthesis of 1-(alpha-Methylbenzyl)semicarbazide typically involves the reaction of alpha-methylbenzylamine with semicarbazide hydrochloride. The reaction is carried out in an aqueous medium, often under reflux conditions, to ensure complete conversion of the reactants . The general reaction scheme is as follows:
alpha-Methylbenzylamine+Semicarbazide Hydrochloride→this compound+HCl
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. One-pot synthesis approaches have also been developed to streamline the production process .
Análisis De Reacciones Químicas
1-(alpha-Methylbenzyl)semicarbazide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form semicarbazones, which are useful intermediates in organic synthesis.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the semicarbazide moiety, to form various derivatives.
Aplicaciones Científicas De Investigación
1-(alpha-Methylbenzyl)semicarbazide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(alpha-Methylbenzyl)semicarbazide involves its interaction with specific molecular targets. For instance, it can form stable complexes with metal ions, which can inhibit the activity of certain enzymes . Additionally, its ability to form semicarbazones with carbonyl compounds makes it useful in various biochemical assays .
Comparación Con Compuestos Similares
1-(alpha-Methylbenzyl)semicarbazide can be compared with other semicarbazides, such as:
Semicarbazide: The parent compound, which is simpler in structure and widely used in organic synthesis.
Thiosemicarbazide: Contains a sulfur atom, making it more reactive in certain chemical reactions.
Carbazide: Structurally related but lacks the semicarbazide moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its alpha-methylbenzyl group, which imparts specific chemical properties and reactivity, making it valuable in specialized applications .
Propiedades
Número CAS |
100861-14-1 |
|---|---|
Fórmula molecular |
C9H13N3O |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
(1-phenylethylamino)urea |
InChI |
InChI=1S/C9H13N3O/c1-7(11-12-9(10)13)8-5-3-2-4-6-8/h2-7,11H,1H3,(H3,10,12,13) |
Clave InChI |
UANSEHOWYWIIMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


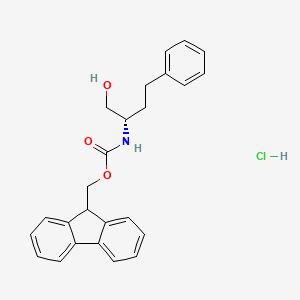

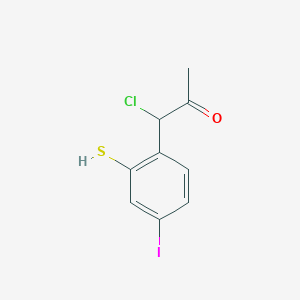
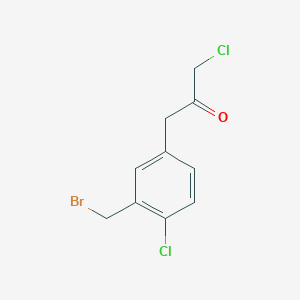
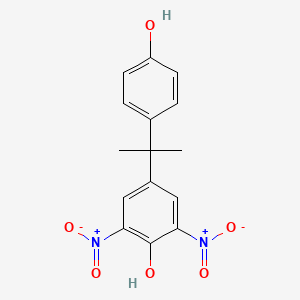
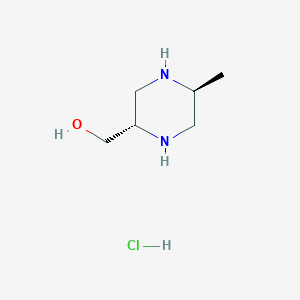
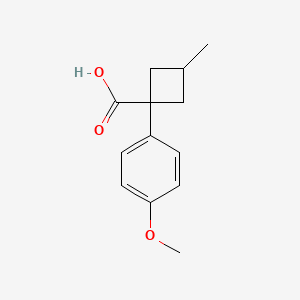
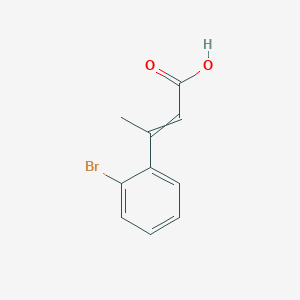
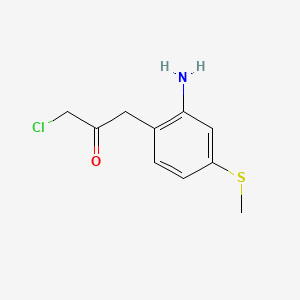
![[1-(1-Phenylethyl)azetidin-2-yl]methanol](/img/structure/B14051648.png)
